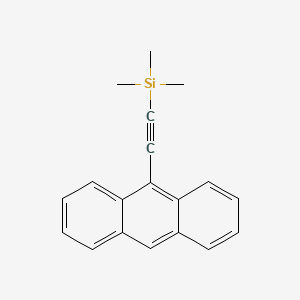

(Anthracen-9-ylethynyl)trimethylsilane

Description

Properties

CAS No. |

104784-61-4 |

|---|---|

Molecular Formula |

C19H18Si |

Molecular Weight |

274.4 g/mol |

IUPAC Name |

2-anthracen-9-ylethynyl(trimethyl)silane |

InChI |

InChI=1S/C19H18Si/c1-20(2,3)13-12-19-17-10-6-4-8-15(17)14-16-9-5-7-11-18(16)19/h4-11,14H,1-3H3 |

InChI Key |

WHIXCEPMQMOQKA-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C#CC1=C2C=CC=CC2=CC3=CC=CC=C31 |

Origin of Product |

United States |

Preparation Methods

Table 1: Comparative Analysis of Sonogashira Protocols

| Parameter | Protocol 1 | Protocol 2 | Protocol 3 |

|---|---|---|---|

| Temperature | 110°C | 60°C | 60°C |

| Solvent | Piperidine/TEA | THF/DIPA | Toluene/DIPA |

| Reaction Time | 18 h | 18 h | 18 h |

| Yield | >80%* | 38% | ≤40%* |

| Purification | Column Chromatog. | Column Chromatog. | Column Chromatog. |

Catalytic System Optimization

The Pd/Cu bimetallic system is universal, but ligand choice and base selection critically influence efficiency:

-

Ligand Effects : Pd(PPh₃)₂Cl₂ outperforms ligand-free systems, stabilizing Pd(0) intermediates and preventing aggregation.

-

Base Role : Piperidine in Protocol 1 acts as both solvent and base, accelerating transmetalation vs. amine bases (e.g., DIPA) in Protocols 2–3.

-

Co-Catalyst Loading : CuI at 5–11 mol% minimizes Glaser homocoupling of TMS-acetylene, a key side reaction.

Purification and Characterization

Isolation Techniques

All protocols employ silica gel chromatography with nonpolar eluents (cyclohexane/toluene mixtures), exploiting the compound’s lipophilicity. Recrystallization from acetonitrile at −30°C further purifies the product as orange crystals.

Spectroscopic Validation

-

¹H NMR (CDCl₃): δ 8.59 (d, J = 8.6 Hz, 2H), 8.43 (s, 1H), 8.01 (d, J = 8.6 Hz, 2H), 7.57–7.47 (m, 4H), 0.28 (s, 9H, Si(CH₃)₃).

-

13C NMR : Peaks at 105.2 ppm (C≡C–Si), 132.1–126.4 ppm (aromatic carbons), −0.5 ppm (Si(CH₃)₃).

Mechanistic Considerations

Reaction Pathway

The Sonogashira mechanism proceeds via:

Chemical Reactions Analysis

Types of Reactions

(Anthracen-9-ylethynyl)trimethylsilane can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

Reduction: Reduction reactions can convert the compound into different silane derivatives.

Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while reduction can produce various silane derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis of (Anthracen-9-ylethynyl)trimethylsilane typically involves the reaction of 9-anthracenylethynyl lithium with trimethylchlorosilane. This reaction is conducted under inert conditions to prevent unwanted side reactions and usually requires low temperatures to maintain stability during the process.

Chemical Behavior

This compound can undergo various chemical reactions, including:

- Oxidation : Can yield silanols or siloxanes.

- Reduction : Can be converted into different silane derivatives.

- Substitution : The trimethylsilyl group can be replaced with other functional groups under suitable conditions.

Major Reaction Products

The products formed depend on the specific reagents and conditions used. For instance:

- Oxidation : Yields silanols.

- Reduction : Produces various silane derivatives.

Chemistry

In the field of chemistry, this compound serves as a precursor for synthesizing more complex organosilicon compounds. Its unique structure allows for the development of novel materials with tailored properties.

Biology

The compound is utilized in developing fluorescent probes and sensors due to its exceptional photophysical characteristics. These probes are crucial for biological imaging and tracking cellular processes.

Medicine

Research has indicated potential applications in drug delivery systems and imaging agents. The compound's ability to form strong covalent bonds enhances its utility in medical applications where stability and efficacy are paramount.

Industry

In industrial settings, this compound is employed in producing advanced materials such as coatings and adhesives. Its reactive silane group facilitates strong bonding with various substrates, making it ideal for enhancing material performance.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Fluorescent Probes : A study demonstrated the successful use of this compound in synthesizing fluorescent probes for biological imaging, highlighting its effectiveness in tracking cellular activities under various conditions .

- Drug Delivery Systems : Research has explored its potential in drug delivery systems, showcasing how its structural properties allow for improved stability and targeted delivery of therapeutic agents .

- Material Science Applications : Investigations into coatings have revealed that (Anthracen-9-ylethynyl)trimethylsilane can significantly enhance adhesion properties when appl

Mechanism of Action

The mechanism of action of (Anthracen-9-ylethynyl)trimethylsilane involves its ability to interact with various molecular targets through its reactive silane group. This interaction can lead to the formation of strong covalent bonds with other molecules, making it useful in applications such as surface modification and material synthesis. The pathways involved typically include nucleophilic substitution and addition reactions.

Comparison with Similar Compounds

Key Insights :

- An-TMS’s ethynyltrimethylsilyl group provides steric bulk and moderate electron withdrawal, contrasting with the strong electron-withdrawing effects of nitro or acetyl groups .

- Silyl ether derivatives (e.g., trimethylsilyloxy) exhibit greater electron donation compared to An-TMS’s alkyne-linked silyl group .

Key Insights :

- An-TMS’s synthesis relies on palladium-catalyzed cross-coupling, whereas boron-containing analogs (e.g., trimethyl(ethynyl)boronate-silane) require Suzuki-Miyaura conditions for boron integration .

- Nitro-substituted ethanoanthracenes (Series II–IV) are synthesized via Michael additions or Diels-Alder reactions, emphasizing nitro group reactivity .

Physical and Spectral Properties

| Compound Name | Melting Point (°C) | Fluorescence λₑₘ (nm) | Solubility |

|---|---|---|---|

| An-TMS | Not reported | Mechano-activated TTA | Soluble in THF, toluene |

| 9-Acetylanthracene | 156–158 | 430 (anthracene-based) | Low in polar solvents |

| Ethynyltrimethylsilane | -50 | N/A | High in hydrocarbons |

Key Insights :

Key Insights :

- An-TMS is specialized for mechanochromic applications, while nitro-ethanoanthracenes target enzyme inhibition (e.g., cysteine proteases) .

- Boron-containing silanes serve as versatile intermediates in organic synthesis, unlike An-TMS’s niche role in materials science .

Q & A

Q. What synthetic methodologies are commonly employed to prepare (Anthracen-9-ylethynyl)trimethylsilane?

An-TMS is synthesized via Sonogashira coupling between 9-bromoanthracene and trimethylsilylacetylene under palladium catalysis. Key steps include:

- Purification by column chromatography (silica gel, hexane/ethyl acetate) to isolate the product.

- Verification via H-NMR and C-NMR to confirm ethynyl linkage and silyl group integrity .

- Optimization of reaction conditions (e.g., solvent selection, inert atmosphere) to suppress side reactions like desilylation .

Q. How can spectroscopic techniques characterize An-TMS and its derivatives?

- NMR Spectroscopy : H-NMR identifies aromatic protons (δ 7.5–8.5 ppm) and trimethylsilyl groups (δ 0.2–0.4 ppm). C-NMR confirms sp-hybridized carbons (ethynyl C: ~90–100 ppm) .

- UV-Vis and Fluorescence : Anthracene’s π-conjugation leads to strong absorption at ~370 nm and blue fluorescence, useful for tracking mechanochemical reactions in polymers .

- HPLC-MS/MALDI-TOF : Validates molecular weight and purity, especially for Diels-Alder adducts (e.g., HO-AD-TMS) .

Q. What are the primary applications of An-TMS in polymer science?

An-TMS serves as a mechanophore in polymers due to its reversible Diels-Alder reactivity:

- Reversible Crosslinking : Under mechanical stress, the anthracene core undergoes retro-Diels-Alder, enabling self-healing materials. Post-stress, thermal annealing reforms crosslinks .

- Fluorescence Monitoring : Compression-induced bond scission quenches anthracene fluorescence, allowing real-time stress mapping in polymer films .

Advanced Research Questions

Q. How does the steric and electronic environment of the trimethylsilyl group influence An-TMS reactivity?

- Steric Protection : The bulky trimethylsilyl group shields the ethynyl bond from undesired side reactions (e.g., oxidation) during synthesis .

- Electronic Effects : The silyl group’s electron-donating nature stabilizes the ethynyl moiety, enhancing regioselectivity in Diels-Alder reactions. Comparative studies with non-silylated analogs show slower retro-Diels-Alder kinetics in An-TMS derivatives .

Q. What contradictions exist in reported data on An-TMS stability under thermal/mechanical stress?

- Thermal Stability : While An-TMS is stable below 150°C, conflicting reports exist on decomposition pathways. Some studies suggest Si-C bond cleavage (via thermolysis), whereas others emphasize anthracene ring degradation .

- Resolution Strategy : Use controlled thermogravimetric analysis (TGA) coupled with GC-MS to identify decomposition byproducts. Compare with methylsilane thermolysis mechanisms (e.g., chain vs. non-chain reactions) .

Q. How can computational modeling enhance the design of An-TMS-based mechanophores?

- Reaction Pathway Simulation : Density functional theory (DFT) predicts activation energies for Diels-Alder/retro-Diels-Alder cycles, guiding polymer design for targeted stress thresholds .

- Mechanochemical Coupling : Molecular dynamics (MD) models correlate applied force with bond scission rates, validated via fluorescence quenching experiments .

Methodological Considerations

- Synthesis Optimization : Replace dichloromethane with less volatile solvents (e.g., toluene) in large-scale reactions to improve safety .

- Data Validation : Cross-reference NMR assignments with computational predictions (e.g., ACD/Labs NMR simulator) to resolve spectral ambiguities .

- Safety Protocols : Handle An-TMS under inert atmospheres to prevent moisture-induced desilylation. Use fume hoods and PPE due to anthracene’s potential carcinogenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.